3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride

Description

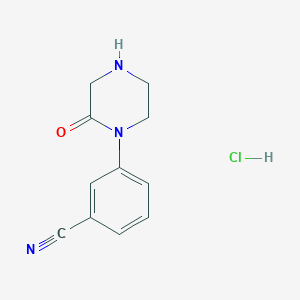

3-(2-Oxopiperazin-1-yl)benzonitrile hydrochloride is a heterocyclic compound featuring a benzonitrile core substituted with a 2-oxopiperazine group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery. The 2-oxopiperazine moiety introduces hydrogen-bonding capabilities and conformational rigidity, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C11H12ClN3O |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

3-(2-oxopiperazin-1-yl)benzonitrile;hydrochloride |

InChI |

InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15;/h1-3,6,13H,4-5,8H2;1H |

InChI Key |

HREICBQMOQFLCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Oxopiperazin-1-yl)benzonitrile hydrochloride typically involves the nucleophilic substitution of a benzonitrile derivative by a piperazinone moiety or its precursor, followed by purification steps to isolate the hydrochloride salt form. The key intermediate is often 1-(4-cyanobenzyl)-2-piperazinone or related derivatives, which undergo further reaction to yield the target compound.

Reported Synthetic Procedure

A representative preparation method is described as follows:

- Starting Materials: 1-(4-cyanobenzyl)-2-piperazinone hydrochloride, sodium carbonate, ethyl acetate, and water.

- Reaction Conditions: The mixture is stirred at room temperature for approximately 2 hours.

- Workup: The organic layer is separated, washed with saturated brine, dried over magnesium sulfate, and concentrated.

- Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (1:2) solvent system.

- Yield and Characterization: The final product is obtained as pale pink crystals with a reported yield of approximately 239 mg from 201 mg of starting material.

- 1H NMR (CDCl3) δ values: 3.37 (4H, s), 3.87 (2H, s), 4.59 (2H, s), aromatic protons between 7.28–8.35 ppm.

- IR (KBr) absorption bands: 2232 cm⁻¹ (nitrile), 1651 cm⁻¹ (carbonyl), among others.

This method highlights the mild conditions and straightforward purification steps suitable for laboratory-scale synthesis.

Alternative Synthetic Routes and Related Compounds

While direct synthesis of 3-(2-Oxopiperazin-1-yl)benzonitrile hydrochloride is limited in the literature, related synthetic strategies for piperazinone derivatives and benzonitrile-linked compounds provide insight:

- Piperazinone Formation: Piperazinones are commonly synthesized via cyclization of amino acid derivatives or amide precursors, often involving reagents like diisopropyl azodicarboxylate (DIAD) and tributylphosphine under controlled temperature conditions.

- Functionalization of Benzonitrile: Introduction of nitrile groups at para positions on benzene rings is achieved through nucleophilic aromatic substitution or via halogenated intermediates, enabling subsequent coupling with piperazinone units.

- Purification Techniques: Silica gel chromatography with solvent gradients involving hexane, ethyl acetate, and methanol is standard for isolating high-purity products.

Research Outcomes and Analytical Data

- The compound exhibits characteristic nitrile and carbonyl IR absorptions confirming the presence of both functional groups.

- 1H NMR spectra show signals consistent with the piperazinone ring protons and aromatic benzonitrile protons, indicating successful formation of the target structure.

- Purity levels are typically high (>95%) when purified by chromatographic methods, suitable for further application in medicinal chemistry.

Chemical Reactions Analysis

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Benzonitrile Motifs

The following compounds share the benzonitrile core with piperazine or oxopiperazine substitutions, enabling direct structural and functional comparisons:

Key Observations :

Functional Analogues with Nitrile and Piperidine Groups

Compounds with nitrile groups and nitrogen-containing heterocycles show diverse applications:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.